molecular formula C28H33ClN4O B2831272 2-(4-chlorophenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide CAS No. 946346-09-4

2-(4-chlorophenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Cat. No.: B2831272
CAS No.: 946346-09-4
M. Wt: 477.05
InChI Key: RHCXPBXAAPOGBT-UHFFFAOYSA-N
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Description

This compound is a tertiary acetamide derivative featuring:

  • A 4-chlorophenyl group attached to the acetamide carbonyl.
  • A branched ethyl chain substituted with: A 4-(dimethylamino)phenyl group (electron-donating substituent). A 4-phenylpiperazine moiety (a nitrogen-containing heterocycle with a phenyl substituent).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN4O/c1-31(2)25-14-10-23(11-15-25)27(21-30-28(34)20-22-8-12-24(29)13-9-22)33-18-16-32(17-19-33)26-6-4-3-5-7-26/h3-15,27H,16-21H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCXPBXAAPOGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine derivative: Starting with a phenylpiperazine, the compound can be functionalized with appropriate substituents.

    Acetamide formation: The piperazine derivative can then be reacted with an acylating agent, such as acetic anhydride, to form the acetamide group.

    Substitution reactions: The chlorophenyl and dimethylaminophenyl groups can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.

    Reduction: Reduction reactions can occur at the acetamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often studied for their interactions with neurotransmitter receptors, enzymes, or other proteins.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders or as antipsychotic drugs.

Industry

Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action for compounds like 2-(4-chlorophenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide often involves binding to specific molecular targets such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved might include neurotransmitter signaling, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Piperazine-Based Acetamides ()

Compounds 14–17 from share the 2-(4-phenylpiperazin-1-yl)acetamide backbone but differ in substituents:

Compound ID Piperazine Substituent Phenyl Substituent Key Properties
14 Phenyl 3-(Trifluoromethyl)phenyl Anticonvulsant activity
15 2-Chlorophenyl 3-(Trifluoromethyl)phenyl Enhanced lipophilicity
16 4-Chlorophenyl 3-(Trifluoromethyl)phenyl Improved metabolic stability
17 2,3-Dichlorophenyl 3-(Trifluoromethyl)phenyl Higher receptor selectivity

Key Differences :

  • The 4-chlorophenyl substituent in Compound 16 () enhances metabolic stability compared to the phenyl group in Compound 14, likely due to reduced cytochrome P450 enzyme interactions .
  • The target compound’s 4-(dimethylamino)phenyl group may improve water solubility compared to the trifluoromethylphenyl substituents in compounds, which are more hydrophobic .

Piperazine Derivatives with Varied Alkyl/Aryl Groups ()

  • : N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide Replaces the 4-phenylpiperazine with 4-methylpiperazine, reducing steric bulk. The 3-methylphenoxy group may decrease CNS penetration compared to the dimethylamino group in the target compound .
  • : N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide Differs by a 3-methoxyphenoxy substituent instead of 4-chlorophenyl. Methoxy groups enhance solubility but may reduce receptor binding affinity compared to chloro substituents .
  • : N-[(4-Chlorophenyl)methyl]-2-(4-ethylpiperazin-1-yl)acetamide

    • Substitutes the ethyl chain with a benzyl group , likely altering pharmacokinetics (e.g., faster metabolism due to benzylic positions) .

Heterocyclic Variations ()

  • : N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Incorporates an azetidinone ring (four-membered β-lactam) instead of a simple acetamide.

Physicochemical and Pharmacological Data

Property Target Compound Compound 5g () Compound 16 ()
Melting Point Not reported 174°C 192–194°C
Molecular Weight ~529 g/mol (estimated) 417.5 g/mol 469.9 g/mol
Solubility Moderate (dimethylamino group) Low (non-polar substituents) Low (trifluoromethyl group)
Bioactivity Hypothesized CNS activity Unimolecular exciplexes Anticonvulsant

Key Insights :

  • The target compound’s dimethylamino group likely improves aqueous solubility compared to halogenated analogs, aiding bioavailability .

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